5-Bromo-7-fluoro-3-methyl-1H-indole
Overview
Description
5-Bromo-7-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN. It has a molecular weight of 228.06 g/mol . The IUPAC name for this compound is 5-bromo-7-fluoro-3-methyl-1H-indole . The compound is represented by the canonical SMILES notation: CC1=CNC2=C1C=C(C=C2F)Br .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-fluoro-3-methyl-1H-indole can be analyzed based on its InChI and SMILES notations. The InChI notation is InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 . The SMILES notation is CC1=CNC2=C1C=C(C=C2F)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-fluoro-3-methyl-1H-indole include a molecular weight of 228.06 g/mol, an exact mass of 226.97459 g/mol, and a monoisotopic mass of 226.97459 g/mol . The compound has a topological polar surface area of 15.8 Ų and a heavy atom count of 12 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Antitumor Activities
5-Bromo-1H-indole derivatives have shown promising antitumor activities. For instance, a study synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, which demonstrated notable inhibitory activity against various cell lines, surpassing even sunitinib, a known cancer medication (Fan Houxing, 2009).
Molecular Structure Analysis
5-Bromo-1H-indole derivatives have been utilized in molecular structure studies. A study involving the condensation of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed insights into intermolecular interactions and molecular structure through various analytical techniques (A. Barakat et al., 2017).
Dye Production
5-Bromo derivatives of indole, including 5-bromo-1H-indole, have been used in dye production. One study showed their conversion into indigo and indirubin derivatives when introduced into tissue cultures of Polygonum tinctorium (J. Shim et al., 1998).
Synthesis of Spiroindole Phytoalexins
The synthesis of 5-brominated spiroindole phytoalexins is another application. These compounds, derived from 5-bromoindole, showed partial increase in anticancer activity on leukemia cell lines (L. Očenášová et al., 2015).
Development of Fluorescent Probes
5-Bromo-1H-indole derivatives have been explored in the development of fluorescent probes. A study synthesized new indole derivatives from β-brominated dehydroamino acids, which showed potential as fluorescent probes due to their high fluorescence quantum yields and selective response to fluoride ions (G. Pereira et al., 2010).
properties
IUPAC Name |
5-bromo-7-fluoro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGEUQMOFRIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoro-3-methyl-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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